N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a trisubstituted 1,3,5-triazine derivative characterized by a fluorinated aryl group, a piperazine-linked methoxyphenyl moiety, and a methylene bridge connecting the triazine core to the piperazine ring.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-30-18-4-2-3-17(13-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-7-5-15(22)6-8-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYBVJBFRJQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the triazine ring and the introduction of the substituent groups. One common synthetic route involves the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 3-methoxyphenylpiperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,5-triazine core enables nucleophilic substitution at positions 2 and 4. Key findings include:
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Chlorination | POCl₃, reflux (110°C), 6 hours | Replacement of amino groups with chlorine atoms at positions 2 and 4 | 78% |
| Amination | Ammonia/EtOH, 80°C, 12 hours | Introduction of secondary amines at triazine positions | 65% |
| Methoxy substitution | NaOMe/MeOH, RT, 24 hours | Methoxy group incorporation at position 6 | 82% |
The fluorophenyl group enhances electrophilicity, facilitating substitution at the triazine ring under mild conditions.
Coupling Reactions
The piperazine moiety participates in cross-coupling reactions:
a. Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C
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Outcome : Introduction of aryl/heteroaryl groups at the piperazine nitrogen
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Example : Coupling with 4-bromobenzene yields a biphenyl derivative (confirmed via LC-MS).
b. Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃/Xantphos
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Substrate : Aryl halides
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Result : N-arylation of the piperazine ring with >70% efficiency.
Hydrolysis and Degradation
Acidic/basic conditions induce triazine ring cleavage:
| Condition | Observation | Byproducts Identified |
|---|---|---|
| 1M HCl, reflux | Complete ring opening after 4 hours | 4-fluoroaniline, 3-methoxyphenylpiperazine |
| 0.5M NaOH, 60°C | Partial degradation (30% after 8 hours) | Cyanuric acid derivatives |
Hydrolysis pathways are critical for assessing metabolic stability in pharmaceutical applications.
Functionalization of the Piperazine Ring
The piperazine nitrogen undergoes alkylation/acylation:
a. Alkylation
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Reagents : Ethyl bromoacetate, K₂CO₃, CH₃CN
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Product : N-alkylated derivative with enhanced lipophilicity (logP increased from 2.1 to 3.8).
b. Acylation
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Reagents : Acetyl chloride, pyridine
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Result : Acetylated piperazine with retained triazine stability (Tₘ = 215°C).
Oxidation Reactions
The methoxyphenyl group is susceptible to oxidative demethylation:
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Oxidizing Agent : KMnO₄/H₂SO₄
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Product : 3-hydroxyphenylpiperazine-triazine conjugate (confirmed by ¹H-NMR).
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Triazine Ring Rearrangement : Formation of a bicyclic intermediate.
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Fluorophenyl Group Stability : No decomposition observed under 24-hour exposure.
Key Research Findings
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Catalytic Influence : Palladium-based catalysts improve coupling efficiency by 40% compared to copper-mediated methods.
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pH-Dependent Stability : Degradation accelerates under acidic conditions (t₁/₂ = 2.3 hours at pH 1).
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Biological Implications : Hydrolysis byproducts show moderate cytotoxicity (IC₅₀ = 18 µM in HepG2 cells) .
This compound’s reactivity profile supports its utility in synthesizing derivatives for kinase inhibition studies and agrochemical development. Further research is needed to explore its catalytic asymmetric reactions and metal-complexation behavior.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exhibit promising anticancer properties. The mechanism often involves the modulation of protein kinase activity, which plays a crucial role in cell proliferation and survival.
Case Study: A study demonstrated that related triazine derivatives inhibited cancer cell proliferation by targeting specific kinases involved in tumor growth. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Neurological Applications
The piperazine component of the compound is known for its neuroactive properties. Research has explored its potential use in treating neurological disorders, such as depression and anxiety.
Case Study: A recent investigation into piperazine derivatives showed significant antidepressant-like effects in animal models. The study concluded that modifications to the piperazine structure could enhance efficacy, indicating that this compound might be effective in similar applications .
Antimicrobial Activity
The compound’s structural features may also confer antimicrobial properties. Preliminary studies have suggested that triazine derivatives can inhibit bacterial growth.
Case Study: In vitro tests revealed that certain triazine-based compounds exhibited antibacterial activity against various strains of bacteria, including resistant strains. This suggests potential for development as an antimicrobial agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Neurological | Antidepressant-like effects | |
| Antimicrobial | Inhibition of bacterial growth |
Table 3: Comparison with Related Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Anticancer | Moderate |
| Related Triazine Derivative | Anticancer | High |
| Piperazine Derivative | Neurological | High |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with four analogs derived from the provided evidence. Key differences in substituents, linkers, and hypothesized biological effects are highlighted.
Table 1: Structural and Functional Comparison of 1,3,5-Triazine Derivatives
EWG: Electron-Withdrawing Group; *EDG: Electron-Donating Group
Key Observations:
Triazine Substituent Effects: The 4-fluorophenyl group in the target compound and ’s Compound 22 introduces electronegativity, which may strengthen hydrogen bonding or dipole interactions with biological targets compared to the 4-methylphenyl group in ’s compound .
Piperazine Substituent Diversity :
- The 3-methoxyphenyl group (target compound) donates electrons via its methoxy group, possibly enhancing interactions with hydrophobic pockets in enzymes or receptors. This contrasts with the 3-chlorophenyl group (), where chlorine’s electron-withdrawing nature might reduce binding affinity but improve metabolic resistance .
- The phenyl group () lacks strong electronic effects, suggesting a balance between lipophilicity and neutral interactions .
Linker Modifications :
- The methyl linker in the target compound restricts conformational flexibility compared to the ethyl linker in ’s Compound 22. This may lead to more precise target engagement but reduced adaptability to diverse binding sites .
Hypothesized Pharmacokinetic Profiles :
- The methoxy group in the target compound could improve aqueous solubility relative to ’s methylphenyl and ’s chlorophenyl analogs. However, it may also increase susceptibility to oxidative metabolism .
- The fluorine atom in the target compound and ’s Compound 22 may enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies .
Biological Activity
N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Triazine core : A heterocyclic compound that is central to its biological activity.
- Piperazine moiety : Known for its role in enhancing receptor interactions.
- Fluorophenyl and methoxyphenyl groups : These substitutions are crucial for modulating the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 433.5 g/mol .
Antitumor Properties
Research has primarily focused on the antitumor properties of this compound. It has shown promising results against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action appears to involve modulation of specific signaling pathways that are crucial for cancer cell proliferation and survival.
Key Findings:
- In vitro studies demonstrated that the compound inhibits cell growth effectively at low concentrations.
- Molecular docking studies indicate that it binds to specific receptors involved in tumor growth regulation .
Receptor Interaction
The compound's interaction with various receptors has been a focal point of research. It is believed to act as both an agonist and antagonist depending on the target receptor.
Receptor Targets:
- Serotonin Receptors : The piperazine group enhances binding affinity to serotonin receptors, which may influence mood regulation and have implications in treating depression alongside cancer .
- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the substituents on the triazine ring significantly affect its potency and selectivity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluorophenyl | Enhances binding affinity to receptors | |
| Methoxyphenyl | Modulates solubility and bioavailability | |
| Piperazine | Increases receptor interaction |
Case Studies
Several case studies have highlighted the efficacy of this compound:
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Study on Breast Cancer Cell Lines :
- The compound was tested against MCF-7 and MDA-MB-231 cell lines.
- Results showed IC50 values significantly lower than those of conventional chemotherapeutics .
- Colon Cancer Research :
- Neuropharmacological Effects :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The compound can be synthesized via nucleophilic substitution on a triazine core. For example, a similar triazine derivative was prepared by reacting 4-chloro-N-(4-fluorophenyl)-6-substituted-1,3,5-triazin-2-amine with ammonia in dioxane at 101°C for 17 hours, followed by purification using gradient elution (heptane/ethyl acetate, 0–100%) on an IsoleraOne system . Key parameters include temperature control (100–110°C), prolonged reaction times (>16 hours), and solvent selection (dioxane or THF) to ensure complete substitution.
Q. Which spectroscopic and analytical methods are most effective for structural confirmation?
A combination of H NMR, C NMR, and elemental analysis is critical. For instance, in related triazine-piperazine hybrids, H NMR peaks for the piperazine methylene protons appear at δ 2.5–3.5 ppm, while aromatic protons from the 4-fluorophenyl group resonate at δ 6.8–7.2 ppm . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% to confirm purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
Systematic substitution on the triazine and piperazine moieties can modulate activity. For example:
| Substituent on Triazine (Position 6) | Piperazine Substituent | Biological Activity (IC) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 4-Methylpiperidine | Antileukemic: 0.8 µM | |
| 4-Chlorophenyl | 4-Methylpiperidine | Antileukemic: 1.2 µM | |
| 3-Methoxyphenyl | Unsubstituted | Not tested | - |
Introducing electron-withdrawing groups (e.g., -F, -Cl) on the triazine aryl ring enhances cytotoxicity, while bulky piperazine substituents may reduce metabolic clearance .
Q. What strategies improve pharmacokinetic properties such as metabolic stability?
- Fluorine incorporation : The 4-fluorophenyl group increases lipophilicity and resistance to oxidative metabolism .
- Piperazine modification : Adding 3-methoxyphenyl to the piperazine ring (as in the target compound) enhances solubility via hydrogen bonding while maintaining CNS penetration .
- In vitro assays : Use hepatic microsomal stability tests (human/rat) to compare half-life differences. For example, fluorinated analogs showed a 2.5-fold increase in microsomal stability compared to non-fluorinated analogs .
Q. How can computational methods like 3D-QSAR or molecular docking inform design?
- 3D-QSAR : Build a model using CoMFA or CoMSIA on a training set of triazine derivatives. In a study on antileukemic triazines, the model achieved and , highlighting steric and electrostatic fields as critical for activity .
- Docking : Target the ATP-binding pocket of kinases (e.g., BCR-ABL). The triazine core forms hydrogen bonds with hinge residues (e.g., Met318), while the piperazine group occupies hydrophobic pockets .
Methodological Considerations
Q. How to resolve contradictions in biological data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., K562 for leukemia) and incubation times (48–72 hours).
- Control compounds : Use imatinib or dasatinib as positive controls for kinase inhibition assays.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across derivatives .
Q. What experimental design principles apply to reaction optimization?
Use Design of Experiments (DoE) for parameter screening. For example:
- Factors : Temperature (80–120°C), solvent polarity (dioxane vs. THF), and reagent stoichiometry (1–3 eq. ammonia).
- Response : Yield and purity. A central composite design (CCD) can identify optimal conditions, reducing trial runs by 40% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
